

Application Notes and Protocols for Cell-Based Assays with ML204 Hydrochloride

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Compound of Interest		
Compound Name:	ML204 hydrochloride	
Cat. No.:	B609123	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **ML204 hydrochloride**, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in cell-based assays. These assays are crucial for studying the physiological roles of these ion channels and for the screening and characterization of novel modulators.

Introduction to ML204 Hydrochloride

ML204 hydrochloride is a small molecule antagonist that selectively targets TRPC4 and TRPC5, which are calcium-permeable non-selective cation channels.[1][2][3][4] These channels are implicated in a variety of physiological processes, and their dysregulation has been linked to several diseases. ML204 provides a valuable pharmacological tool for investigating the function of TRPC4/C5 channels in various cellular contexts.[5] It has been shown to block TRPC4β-mediated intracellular calcium influx with an IC50 of 0.96 μM in HEK293 cells and demonstrates a 19-fold selectivity over the related TRPC6 channel.[1][2][5] [6][7][8]

Data Presentation

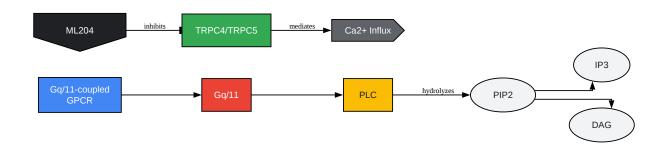
Quantitative data for **ML204 hydrochloride**'s activity is summarized in the table below. This information is critical for designing experiments and interpreting results.



Parameter	Value	Cell Line	Assay Type	Reference
IC50 (TRPC4β)	0.96 μΜ	HEK293	Fluorescent Intracellular Ca2+ Assay	[1][2][5][7]
IC50 (TRPC4)	~1 μM	HEK293	Fluorescent Intracellular Ca2+ Assay	[7]
IC50 (TRPC4)	2.6 μΜ	Not specified	Electrophysiologi cal Assay	
IC50 (TRPC4)	~3 μM	Not specified	Whole-cell Voltage Clamp	[7]
Selectivity	19-fold vs. TRPC6	HEK293	Fluorescent Intracellular Ca2+ Assay	[1][2][5]
Selectivity	9-fold vs. TRPC5	Not specified	Not specified	

Signaling Pathways

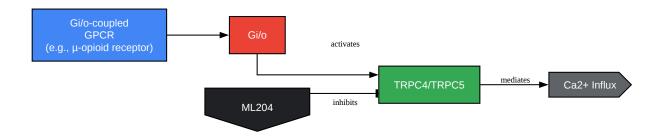
TRPC4 and TRPC5 channels can be activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o signaling pathways. The diagrams below illustrate these activation mechanisms.



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Gq/11 Signaling Pathway for TRPC4/5 Activation



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Gi/o Signaling Pathway for TRPC4/5 Activation

Experimental Protocols

The following are detailed protocols for common cell-based assays used to assess the activity of **ML204 hydrochloride**.

Calcium Influx Assay Using a Fluorescent Plate Reader

This high-throughput assay measures changes in intracellular calcium concentration in response to TRPC4/C5 channel activation and inhibition.

Experimental Workflow:



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Calcium Influx Assay Workflow

Materials:



- HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., μ-opioid receptor).[9]
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
- Black, clear-bottom 96-well microplates.
- ML204 hydrochloride stock solution (e.g., 10 mM in DMSO).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- GPCR agonist (e.g., DAMGO for the μ-opioid receptor).

Protocol:

- Cell Plating:
 - The day before the assay, seed the HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate the plates at 37°C in a 5% CO2 incubator overnight.
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM in assay buffer. A typical concentration is 2-5 μM
 Fluo-4 AM with 0.02% Pluronic F-127.
 - Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
 - After incubation, wash the cells with assay buffer to remove excess dye.
- Compound Addition:



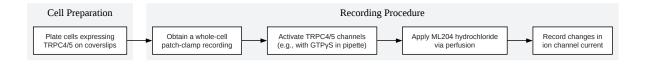
- Prepare serial dilutions of ML204 hydrochloride in assay buffer.
- Add the diluted ML204 hydrochloride to the appropriate wells and incubate for a
 predetermined time (e.g., 10-20 minutes) at room temperature. Include vehicle control
 wells (e.g., DMSO).
- Agonist Stimulation and Measurement:
 - Prepare the GPCR agonist at a concentration that elicits a robust response (e.g., EC80).
 - Place the plate in a fluorescent plate reader (e.g., FLIPR).
 - Establish a baseline fluorescence reading for a few seconds.
 - Add the agonist to all wells simultaneously using the instrument's integrated liquid handling.
 - Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium.
 - Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.
 - Plot the response as a function of ML204 hydrochloride concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrophysiology Patch-Clamp Assay

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

Experimental Workflow:





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Patch-Clamp Electrophysiology Workflow

Materials:

- Cells expressing TRPC4 or TRPC5 plated on glass coverslips.
- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
- Borosilicate glass capillaries for pulling patch pipettes.
- External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
- Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2). To activate channels, GTPyS can be included in the internal solution.[5][8]
- ML204 hydrochloride stock solution.

Protocol:

- Preparation:
 - Place a coverslip with adherent cells in the recording chamber on the microscope stage.
 - Continuously perfuse the chamber with external solution.
 - \circ Pull a patch pipette with a resistance of 3-5 M Ω when filled with the internal solution.
- Whole-Cell Recording:



- Approach a cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -60 mV) and apply a voltage ramp or step protocol to elicit currents.
- Channel Activation and Inhibition:
 - If using GTPyS in the pipette, allow time for it to diffuse into the cell and activate the TRPC4/C5 channels, resulting in a stable baseline current.
 - Once a stable current is established, apply ML204 hydrochloride at various concentrations to the cell via the perfusion system.
 - Record the current during the application of the compound to measure the extent of inhibition.
- Data Analysis:
 - Measure the current amplitude before and after the application of **ML204 hydrochloride**.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the percentage of inhibition as a function of concentration to determine the IC50 value.

Concluding Remarks

ML204 hydrochloride is a valuable tool for the investigation of TRPC4 and TRPC5 channel function. The protocols described herein provide robust methods for characterizing the inhibitory activity of ML204 and can be adapted for screening for novel TRPC4/C5 modulators. It is important to note that while ML204 is selective, it is always good practice to perform counter-screens against other TRP channels and relevant targets to confirm specificity in the context of the biological system under investigation.[9]



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